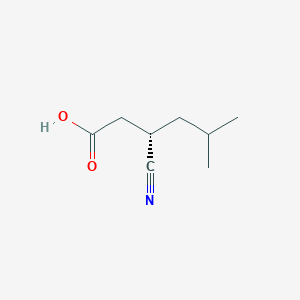

(S)-3-cyano-5-methylhexanoic acid

Descripción general

Descripción

(S)-3-cyano-5-methylhexanoic acid, also known as (S)-3-cyano-5-methylhexanoate, is a naturally occurring organic compound and an important intermediate in the synthesis of other chemicals. It is a colorless liquid with a strong odor, and is found in small amounts in some fruits, vegetables, and nuts. It can also be produced synthetically in the laboratory. In addition to its use in the synthesis of other chemicals, (S)-3-cyano-5-methylhexanoic acid has a number of scientific applications, including its use in biochemistry and physiology, and its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

- Anticancer Properties : (S)-3-cyano-5-methylhexanoic acid has shown promise as an anticancer agent. Its mechanism involves inhibiting tumor cell proliferation and inducing apoptosis. Researchers are exploring its potential in targeted cancer therapies .

- Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties, making it relevant for conditions like rheumatoid arthritis and systemic lupus erythematosus. By modulating inflammatory pathways, it may help manage chronic inflammation .

- Oligonucleotides (ODNs) : ODNs, short sequences of nucleic acids, play a crucial role in biological studies. They are used for gene expression analysis, biomarker discovery, and understanding complex cellular mechanisms. (S)-3-cyano-5-methylhexanoic acid could enhance ODN stability and binding affinity, improving their effectiveness in research .

- Type III CRISPR Systems : These systems utilize cyclic oligoadenylate (cOA) molecules derived from ATP. (S)-3-cyano-5-methylhexanoic acid might influence cOA production and effector protein activation, impacting viral replication control .

- Self-Assembling Nanostructures : Researchers have explored (S)-3-cyano-5-methylhexanoic acid as a building block for self-assembling nanostructures. These nanostructures exhibit high order and enhanced biological stability, potentially aiding drug delivery and cellular uptake efficiency .

- Antibacterial Activity : (S)-3-cyano-5-methylhexanoic acid has demonstrated antibacterial effects, which could be relevant in combating bacterial infections .

- Neuroprotection and Immunomodulation : Although further research is needed, its potential neuroprotective and immunomodulatory properties are intriguing .

Biomedicine and Therapeutics

Nucleic Acid Research

Chemical Biology

Other Applications

Propiedades

IUPAC Name |

(3S)-3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431807 | |

| Record name | (S)-3-cyano-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-cyano-5-methylhexanoic acid | |

CAS RN |

181289-37-2 | |

| Record name | (S)-3-cyano-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

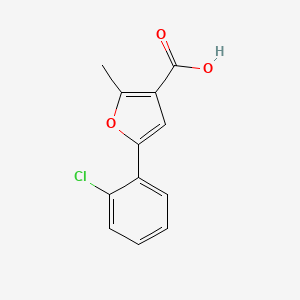

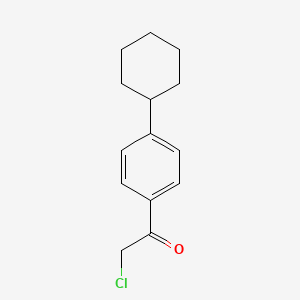

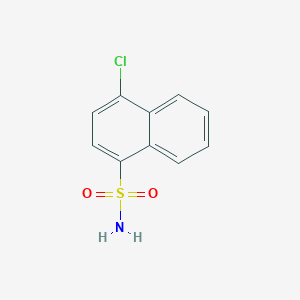

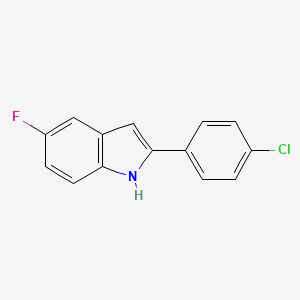

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

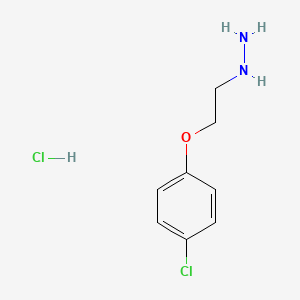

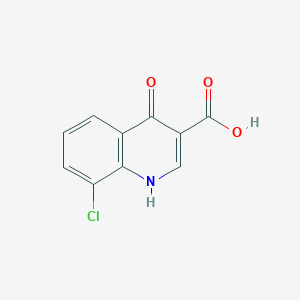

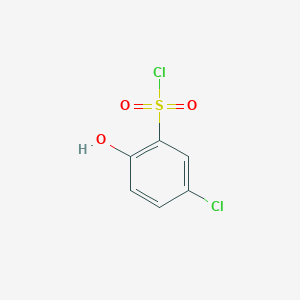

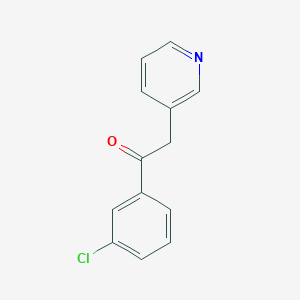

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-Chlorophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3024814.png)